6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one
描述
属性
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(18)17-12/h6-7,9H,5,8H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZHYBMYYOORDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400620-72-6 | |
| Record name | 3,4-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the formation of the quinolinone core followed by the introduction of the boronic ester group. One common method involves the cyclization of an appropriate precursor to form the quinolinone structure, which is then subjected to borylation using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products
Oxidation: Boronic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Biaryl compounds.
科学研究应用
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boronic ester group.
Medicine: Explored for its anticancer properties, as boronic esters have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one exerts its effects is primarily through its interaction with biological targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the normal function of these enzymes, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis.
相似化合物的比较
Structural Analogs with the 3,4-Dihydroquinolin-2(1H)-one Core
Several analogs share the 3,4-dihydroquinolin-2(1H)-one core but differ in substituents:
- Compound 24: 6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one. Synthesized via hydrogenation of a nitro precursor (72.9% yield) .
- Compound 25: 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one. Utilizes a fluoro substituent and dimethylaminoethyl side chain .
- Compound 26/27 : Thiophene-2-carboximidamide derivatives. Synthesized via coupling with methyl thioimidate (56–43.7% yields) .
Key Differences :
- The target compound’s boronic ester group enables cross-coupling reactivity absent in amino- or fluoro-substituted analogs.
Boronic Ester-Containing Heterocycles
Compounds with the pinacol boronic ester group attached to diverse heterocycles include:
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one: Boronic ester at the 5-position instead of 6, altering electronic and steric properties .
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one: Isoquinolinone core, which may influence solubility and binding affinity in medicinal chemistry .
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one: Chromanone system with a ketone group, offering distinct reactivity .
Key Differences :
- Positional isomerism (e.g., 5- vs. 6-substitution) impacts cross-coupling efficiency due to steric hindrance or electronic effects .
- Heterocycle choice (quinolinone vs. isoquinolinone) alters π-π stacking and hydrogen-bonding capabilities .
Reactivity in Cross-Coupling Reactions
The boronic ester group enables participation in Suzuki-Miyaura couplings , widely used in drug discovery . Comparatively:
- 6-Substituted vs. 5-substituted analogs : The 6-position may offer better accessibility for palladium catalysts than the 5-position, enhancing coupling efficiency .
- Heterocycle effects: Isoquinolinone derivatives (e.g., ) may exhibit slower coupling rates due to increased steric bulk compared to dihydroquinolinones.
Commercial Availability and Handling
生物活性
The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one is a boron-containing heterocyclic compound that has shown significant promise in various biological applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H18BNO2
- Molecular Weight : 255.12 g/mol
- CAS Number : 1809890-45-6
Synthesis
The synthesis of this compound typically involves the reaction of quinolinone derivatives with boronic acids under controlled conditions. The presence of the dioxaborolane moiety enhances the compound's stability and reactivity in biological systems. Common synthetic routes include:
- Palladium-Catalyzed Coupling Reactions : Utilizing Suzuki-Miyaura coupling methods to form carbon-boron bonds.
- Reflux Conditions : Often performed in solvents like ethanol or DMF to facilitate the reaction.
Anticancer Properties
Research indicates that compounds containing boron can exhibit significant anticancer activities. The mechanisms often involve:
- Disruption of Microtubule Formation : Similar to taxanes, these compounds can interfere with cell division.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
In vitro studies have demonstrated that derivatives of this compound inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | |
| A549 (Lung) | 12 | |
| HeLa (Cervical) | 10 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens:
- Gram-positive Bacteria : Moderate activity observed against Staphylococcus aureus.
- Gram-negative Bacteria : Effective against Escherichia coli.
Results from antimicrobial studies show that the compound exhibits moderate activity compared to standard antibiotics like ampicillin and streptomycin.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of several quinolinone derivatives including this compound. The results indicated a significant reduction in tumor size in xenograft models when treated with the compound compared to controls.
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of quinolinone derivatives against a panel of bacterial strains. The findings highlighted that compounds similar to this compound showed promising results in inhibiting bacterial growth.
常见问题
What are the standard synthetic routes for preparing 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one?
Level: Basic (Synthesis Methodology)
Answer:
The compound is typically synthesized via sequential functionalization of the quinolinone scaffold. Key steps include:
- Nitro Reduction : Hydrogenation of nitro intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) using Pd/C under H₂ in ethanol for 48 hours yields amino derivatives (72–97% yields) .
- Alkylation : Reaction with alkyl halides (e.g., chloroiodopropane) in DMF using NaH as a base. For example, coupling with dimethylaminoethyl chloride in DMF/K₂CO₃ at room temperature produces alkylated intermediates (54–96% yields) .
- Boronate Ester Introduction : Suzuki-Miyaura coupling or direct boronation using pinacolboron reagents under palladium catalysis .
Critical Note: Ensure anhydrous conditions and argon atmosphere to prevent boronate hydrolysis .
What analytical techniques are recommended for characterizing this compound and its intermediates?
Level: Basic (Characterization)
Answer:
- ¹H NMR : Used to confirm substitution patterns and purity. For example, aromatic protons in nitro intermediates appear at δ 8.13–8.07 ppm (doublets, J = 2.7–9.0 Hz), while alkyl chain protons resonate at δ 2.01–4.15 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron impact (EI) confirms molecular weight. Example: [M+H]+ = 282.1 for dimethylaminoethyl derivatives .
- HPLC : Reverse-phase chromatography ensures >95% purity for biologically active derivatives .
Advanced Tip: Use high-resolution MS (HRMS) to distinguish isotopic patterns of boron-containing species .
How can Suzuki-Miyaura cross-coupling reactions involving this boronate ester be optimized?
Level: Advanced (Reaction Optimization)
Answer:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1) at 80°C .
- Base Choice : Use K₂CO₃ or Cs₂CO₃ to enhance coupling efficiency with aryl halides .
- Solvent Effects : Dioxane or toluene improves solubility for sterically hindered partners.
- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) and isolate products via flash chromatography (hexane/EtOAc gradients) .
Data Conflict Note: Excess boronate (1.5–2 eq) may be required due to steric hindrance from the tetramethyl dioxaborolane group .
What strategies mitigate low yields in alkylation or amination steps during derivative synthesis?
Level: Advanced (Troubleshooting)
Answer:
- Solvent Optimization : Replace DMF with acetonitrile or THF for temperature-sensitive reactions (e.g., with NaH) to reduce side reactions .
- Catalytic KI : Add KI (10 mol%) to accelerate nucleophilic displacement of chlorides in alkylation steps (e.g., forming dimethylaminoethyl derivatives) .
- Protection/Deprotection : Use Boc-protected amines to prevent undesired side reactions during multi-step syntheses .
Case Study: Alkylation of 6-nitro-3,4-dihydroquinolin-2(1H)-one with chloroiodopropane in DMF/NaH achieved 73.7% yield after column chromatography .
How can this compound be functionalized for biological activity studies (e.g., kinase inhibition)?
Level: Advanced (Application Design)
Answer:
- Amine Side Chains : Introduce basic amines (e.g., pyrrolidine, piperidine) via nucleophilic substitution to enhance target binding. For example, coupling with thiophene-2-carboximidamide yielded derivatives with 43–56% yields .
- Fluorination : Incorporate fluorine at the 8-position (via nitro intermediates) to improve metabolic stability .
- PROTAC Design : Attach E3 ligase-recruiting moieties (e.g., pomalidomide) via PEG linkers for targeted protein degradation studies .
Validation: Biological assays (e.g., enzyme inhibition) should follow chiral HPLC purification to isolate enantiomerically pure forms .
How does the steric bulk of the tetramethyl dioxaborolane group influence reactivity?
Level: Advanced (Mechanistic Analysis)
Answer:
- Suzuki Coupling : The bulky pinacol boronate group slows transmetallation but stabilizes the boronate intermediate, requiring higher temperatures (80–100°C) .
- Solubility Limitations : Poor solubility in polar solvents may necessitate pre-sonication or co-solvents (e.g., DMSO) for homogeneous reactions .
- Crystallography : Use SHELXL for X-ray refinement to resolve steric clashes in crystal structures .
Contradiction Alert: While bulky groups reduce coupling rates, they also minimize protodeboronation side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
